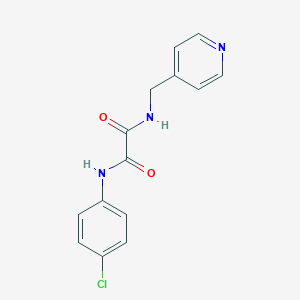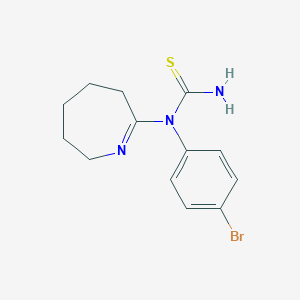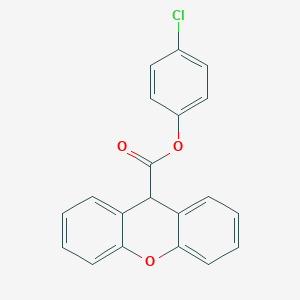
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group and a pyridin-4-ylmethyl group attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide typically involves the reaction of 4-chlorobenzoyl chloride with pyridin-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chlorophenyl)-N’-(pyridin-3-ylmethyl)ethanediamide
- N-(4-bromophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide
- N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)propanediamide
Comparison: N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide is unique due to the specific positioning of the chlorine atom and the pyridin-4-ylmethyl group. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the chlorine atom can enhance its lipophilicity and potentially improve its binding affinity to certain targets.
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYYRFQLFUWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B408208.png)
![2-[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B408209.png)
![4-[2-({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B408210.png)
![4-tert-butyl-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408211.png)
![4-tert-butyl-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408214.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B408215.png)
![4-tert-butyl-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408216.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B408217.png)

![2-(benzylsulfanyl)-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B408220.png)
![3-bromo-N-dibenzo[b,d]furan-3-yl-4-ethoxybenzamide](/img/structure/B408224.png)

![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408230.png)
